molecular formula C16H23ClN4O B2985448 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride CAS No. 1170967-54-0

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride

Cat. No.: B2985448
CAS No.: 1170967-54-0
M. Wt: 322.84
InChI Key: RRMIDQXHQLXAAO-UHFFFAOYSA-N
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Description

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride is a synthetic piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a benzyl group and linked to the piperazine moiety via a three-carbon propyl chain.

Properties

IUPAC Name

3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIDQXHQLXAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and as a therapeutic agent in various diseases. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O·HCl, with a molecular weight of approximately 302.83 g/mol. The compound features a piperazine ring substituted with a benzyl group and an oxadiazole moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. For instance, related oxadiazole derivatives have demonstrated significant AChE inhibitory activity with IC50 values in the low micromolar range .
  • Antioxidant Activity : Oxadiazole derivatives are often explored for their antioxidant properties, which can protect against oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their IC50 values against cholinesterase enzymes:

CompoundTypeIC50 (µM)Reference
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazineAChE/BChE InhibitorTBD
5-Benzyl-1,3,4-oxadiazoleAChE Inhibitor74.7
Acridone-derived oxadiazolesAChE Inhibitor11.55

Case Studies

  • Neuroprotective Effects : In vitro studies have indicated that compounds similar to 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine exhibit neuroprotective effects by inhibiting cholinesterase activity. These findings suggest potential applications in Alzheimer’s treatment .
  • In Vivo Efficacy : Research on related oxadiazole compounds has shown promising results in animal models for cognitive enhancement and memory retention. For example, a study demonstrated that a related compound improved cognitive function in mice subjected to scopolamine-induced amnesia .

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole-Piperazine Derivatives

Table 1: Key Structural Features and Modifications
Compound Name Oxadiazole Substituent Linker Length Piperazine Substituents Key References
Target Compound 3-Benzyl Propyl (C3) None (free piperazine)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl Methyl (C1) None
HBK16 (1-[3-(2-Chloro-5-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride) None (phenoxy group) Propyl (C3) 2-Methoxyphenyl
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride 3-Benzyl Ethyl (C2) None
[1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride 3-Methyl Propyl (C3) Amine terminus
Key Observations :
  • Linker Length : Shortening the propyl chain to ethyl (C2, ) or methyl (C1, ) may reduce conformational flexibility, impacting target engagement.
  • Piperazine Modifications: HBK16 introduces a 2-methoxyphenyl group on piperazine, enhancing α1-adrenoceptor affinity (Ki = 2.1 nM) compared to unsubstituted analogs .
Table 2: Pharmacological Data for Selected Analogs
Compound Biological Activity Key Findings References
HBK16 α1-Adrenoceptor Antagonism Ki(α1) = 2.1 nM; 61-fold selectivity over α2-receptors
HBK17 α1-Adrenoceptor Antagonism Ki(α1) = 2.4 nM; 142-fold selectivity over α2-receptors
1-(4-Chlorophenyl)-1-propyl piperazine Antimicrobial Excellent activity against S. aureus and P. aeruginosa
4-(3-(Dimethylamino)propyl)phenol derivatives Antimicrobial (GI pathogens) Activity against E. coli and Salmonella via oxadiazole-mediated mechanisms
Key Observations :
  • Adrenoceptor Affinity: Piperazine derivatives with phenoxypropyl linkers (e.g., HBK16) demonstrate nanomolar α1-adrenoceptor binding, suggesting the target compound’s propyl linker may similarly support receptor interactions .
  • Antimicrobial Potential: While the target compound’s antimicrobial data are unavailable, chlorophenyl-substituted analogs (e.g., ) show activity against Gram-positive and Gram-negative bacteria, implying that the benzyl group may confer comparable or modified efficacy.

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